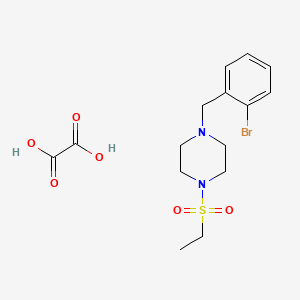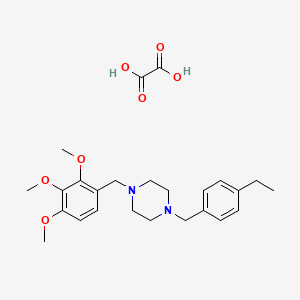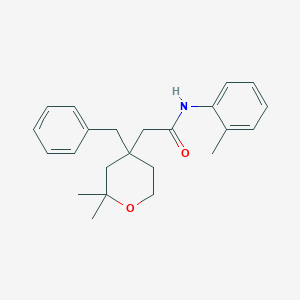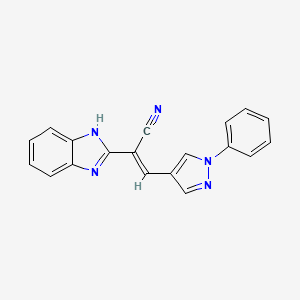
1-methoxy-4-nitro-2-(phenylethynyl)benzene
Descripción general
Descripción
1-Methoxy-4-nitro-2-(phenylethynyl)benzene, also known as MNPB, is a chemical compound that has gained attention in the scientific community for its potential applications in research. MNPB is a derivative of benzene and is commonly used in the synthesis of other compounds due to its unique properties. In
Aplicaciones Científicas De Investigación
Structural Studies and Hyperconjugation Effects
1-Methoxy-4-nitro-2-(phenylethynyl)benzene, along with similar compounds, has been studied for its structural properties, particularly focusing on the effects of σ(C-Se)-π hyperconjugation. The research by White and Blanc (2014) on related compounds like 1-methoxy-4-[(phenylselanyl)methyl]benzene and 1-nitro-4-[(phenylselanyl)methyl]benzene showed that these structures adopt conformations allowing for σ(C-Se)-π hyperconjugation. These findings are significant in understanding the molecular interactions and structural behaviors of such compounds (White & Blanc, 2014).
Chromophores and Push-Pull Effects
The compound is relevant in the study of chromophores, particularly in the context of push-pull effects. Research by Cross and Davis (2008) on derivatives of 1,4-bis(phenylethynyl)benzenes, which are structurally related to this compound, focused on creating new chromophores with push-pull properties. These chromophores have potential applications in the field of optoelectronics and molecular electronics (Cross & Davis, 2008).
Organomercury Compound Synthesis
Another application area is in the synthesis of organomercury compounds. Deacon, O'Connor, and Stretton (1986) explored the mercuration of similar compounds like 1-methoxy-2-nitrobenzene. Understanding the reactions and properties of such organomercury compounds is crucial for various chemical synthesis processes (Deacon, O'Connor, & Stretton, 1986).
Liquid Crystal Composition and Optical Properties
The compound is also significant in the synthesis of liquid crystal compositions. Li et al. (2013) studied a variety of 1,4-bis(phenylethynyl)benzene derivatives for their thermal and optical properties, finding applications in the development of liquid crystal displaysand other optoelectronic devices. These derivatives, which are structurally similar to this compound, exhibit high optical anisotropy and thermal stability, making them valuable in the field of liquid crystal technology (Li et al., 2013).
Environmental Fluorescence Sensor Applications
Additionally, derivatives of this compound have been investigated for their unique fluorescence properties. Hachiya, Asai, and Konishi (2013) synthesized nitro-group-containing naphthalene derivatives with similar structures and studied their fluorescence in various solvents. These findings have potential applications in environmental fluorescence sensors, offering a novel approach to detecting and monitoring environmental changes (Hachiya, Asai, & Konishi, 2013).
Synthesis of Binaphthyls and Chiral Molecules
The compound is also involved in the synthesis of binaphthyls, which are important in creating chiral molecules. Hattori, Takeda, Yamabe, and Miyano (2002) conducted a study on the nucleophilic aromatic substitution on similar compounds, leading to the synthesis of binaphthyls with potential applications in asymmetric synthesis and pharmaceuticals (Hattori, Takeda, Yamabe, & Miyano, 2002).
Propiedades
IUPAC Name |
1-methoxy-4-nitro-2-(2-phenylethynyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO3/c1-19-15-10-9-14(16(17)18)11-13(15)8-7-12-5-3-2-4-6-12/h2-6,9-11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOIITUQWQXHGAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])C#CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-benzyl-5-[4-(3-methylbenzoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B3946156.png)

![N-[3-(ethoxymethyl)-4-methoxybenzyl]-8-methoxy-3-chromanamine](/img/structure/B3946174.png)

![N-{[(4-sec-butylphenyl)amino]carbonothioyl}-2,4-dichlorobenzamide](/img/structure/B3946184.png)


![2-(4-nitrophenyl)-2-oxoethyl 3b,6,6a,7,9,9a,10,12a-octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline-1-carboxylate](/img/structure/B3946202.png)

![4-({[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]carbonothioyl}amino)-N-1,3-thiazol-2-ylbenzenesulfonamide](/img/structure/B3946244.png)
![4-butyl-7-[(4-fluorobenzyl)oxy]-8-methyl-2H-chromen-2-one](/img/structure/B3946247.png)
![3-methyl-N-{[(2-methyl-4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3946248.png)
![N-[4-(acetylamino)phenyl]-2-methoxy-3-methylbenzamide](/img/structure/B3946250.png)
